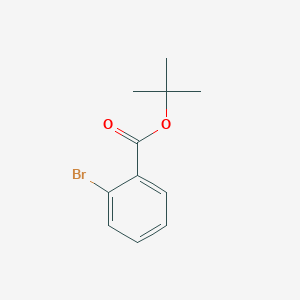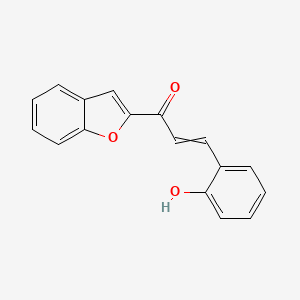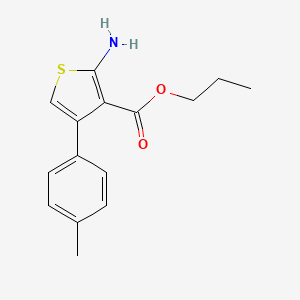
2-bromobenzoate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 2-bromobenzoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 2-bromobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 2-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
“2-bromobenzoate de tert-butyle” est souvent utilisé en synthèse organique . Son atome de brome en fait un bon groupe partant, ce qui est utile dans les réactions de substitution nucléophile. Cela lui permet d'être utilisé dans la synthèse d'une large gamme de composés organiques.
Développement de médicaments
Le composé peut également jouer un rôle dans le développement de médicaments. Ses caractéristiques structurales peuvent être utilisées pour modifier les propriétés chimiques des molécules médicamenteuses, améliorant potentiellement leur efficacité ou réduisant les effets secondaires.
Science des matériaux
En science des matériaux, “this compound” pourrait être utilisé dans la synthèse de polymères ou d'autres matériaux . Le groupe tert-butyle peut fournir une encombrement stérique, ce qui peut influencer les propriétés du matériau résultant.
Recherche chimique
“this compound” peut être utilisé en recherche chimique comme composé standard ou de référence . Sa structure et ses propriétés bien définies le rendent approprié à cet effet.
Études biochimiques
Le composé pourrait potentiellement être utilisé dans des études biochimiques . Par exemple, il pourrait être utilisé pour sonder l'activité des enzymes capables d'interagir avec des esters ou des composés bromés.
Applications industrielles
Dans les applications industrielles, “this compound” pourrait être utilisé dans la production d'autres produits chimiques . Sa réactivité et ses caractéristiques structurales peuvent en faire une matière première ou un intermédiaire précieux dans divers procédés chimiques.
Safety and Hazards
Tert-butyl 2-bromobenzoate is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .
Mécanisme D'action
Target of Action
Tert-butyl 2-bromobenzoate is a chemical compound with the molecular formula C11H13BrO2
Mode of Action
Bromobenzoates are often used in organic synthesis as electrophiles in nucleophilic substitution reactions . In such reactions, the bromine atom in the bromobenzoate molecule serves as a good leaving group, allowing the benzoate portion of the molecule to form a bond with a nucleophile.
Action Environment
The action of Tert-butyl 2-bromobenzoate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
Tert-butyl 2-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 2-bromobenzoic acid and tert-butyl alcohol. The interaction with esterases is crucial for its metabolic processing and subsequent biochemical effects .
Cellular Effects
Tert-butyl 2-bromobenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-bromobenzoate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, tert-butyl 2-bromobenzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-bromobenzoate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that tert-butyl 2-bromobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to tert-butyl 2-bromobenzoate can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-bromobenzoate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Tert-butyl 2-bromobenzoate is involved in various metabolic pathways. It undergoes hydrolysis by esterases to produce 2-bromobenzoic acid and tert-butyl alcohol. These metabolites can further participate in other biochemical reactions, including conjugation and oxidation. The interaction with specific enzymes and cofactors is essential for its metabolic processing and subsequent effects on cellular function .
Transport and Distribution
The transport and distribution of tert-butyl 2-bromobenzoate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, influencing its biochemical activity. The distribution of tert-butyl 2-bromobenzoate within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
Tert-butyl 2-bromobenzoate exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of tert-butyl 2-bromobenzoate is crucial for its activity and function within cells .
Propriétés
IUPAC Name |
tert-butyl 2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNHJFYEDOWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396674 | |
| Record name | tert-butyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55666-42-7 | |
| Record name | tert-Butyl 2-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55666-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL 2-BROMOBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)


![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)









